molecular formula C22H31ClN4O3S B12505524 (2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

(2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B12505524
M. Wt: 467.0 g/mol
InChI Key: JYRTWGCWUBURGU-VENMBWNLSA-N
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Description

(2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers studying its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the amino and hydroxy groups. The final steps involve the coupling of the thiazole and benzyl groups, followed by the formation of the hydrochloride salt.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxy group can be added through hydroxylation.

    Coupling Reactions: The thiazole and benzyl groups are coupled to the pyrrolidine ring using cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its multiple functional groups allow for diverse interactions with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for applications in fields such as polymer science, nanotechnology, and environmental chemistry.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as energy production, signal transduction, and gene expression.

    Receptors: By binding to receptors on the cell surface, the compound can influence cell signaling pathways, leading to changes in cell behavior and function.

    Proteins: The compound may interact with structural or regulatory proteins, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
  • (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide sulfate
  • (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide phosphate

Uniqueness

The uniqueness of (2R,4S)-1-(®-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H31ClN4O3S

Molecular Weight

467.0 g/mol

IUPAC Name

(2R,4S)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m0./s1

InChI Key

JYRTWGCWUBURGU-VENMBWNLSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Origin of Product

United States

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